molecular formula C13H25NO2 B1581069 10-Undecenamide, N-(2-hydroxyethyl)- CAS No. 20545-92-0

10-Undecenamide, N-(2-hydroxyethyl)-

Cat. No. B1581069
CAS RN: 20545-92-0
M. Wt: 227.34 g/mol
InChI Key: ISTASGAHDLTQRU-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(2-hydroxyethyl)-, also known as Undecylenic acid monoethanolamide , is a compound used in various applications. It is used in cosmetics for its antimicrobial, antistatic, foam boosting, hair conditioning, and viscosity controlling properties .


Molecular Structure Analysis

The molecular formula of 10-Undecenamide, N-(2-hydroxyethyl)- is C13H25NO2 . It has a molecular weight of 227.34300 . The structure includes a long carbon chain with an amide group attached to one end and a hydroxyethyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

10-Undecenamide, N-(2-hydroxyethyl)- is a solid at room temperature . It has a density of 0.94g/cm3 and a boiling point of 409.4ºC at 760mmHg . It is slightly soluble in water .

Scientific Research Applications

Polyurethane Synthesis and Properties

10-Undecenamide, N-(2-hydroxyethyl)-, serves as a key component in the synthesis of biobased silicon-containing polyurethanes, showcasing an increase in the materials' flame-retardant properties without compromising thermal stability. This makes these polyurethanes potentially suitable for applications requiring fire resistance (Lligadas et al., 2006).

Synthesis of Telechelic Diols

The compound is utilized in the synthesis of telechelic diols with variable lengths, offering properties of isomolecular substances. This synthesis process involves the addition of 2-mercaptoethanol and dithiols to 10-undecen-1-ol, ω-hydroxyalkyl esters of 10-undenoic acids, or N-(2-hydroxyethyl)-10-undecenamide, demonstrating its versatility in chemical transformations (Boutevin et al., 1990).

Fatty Acid Reduction

It's involved in the reduction process of unsaturated fatty acids and alcohols, showcasing the capability of 10-Undecenamide, N-(2-hydroxyethyl)-, to participate in chemical reactions yielding reduced forms of unsaturated compounds, which is crucial in determining the geometry and position of double bonds in polyunsaturated fatty acids (Gangadhar et al., 1984).

Micellar Properties and Polymerization

The compound is involved in the investigation of micellar properties of amphiphilic carbohydrate-containing molecules. It's also used in the polymerization process, enhancing the efficiency of polymers, especially for solubilizing highly hydrophobic compounds and improving the rate of base-catalyzed hydrolysis of hydrophobic esters (Boyer et al., 1991).

properties

IUPAC Name

N-(2-hydroxyethyl)undec-10-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTASGAHDLTQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066624
Record name Undecylenoyl monoethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecenamide, N-(2-hydroxyethyl)-

CAS RN

20545-92-0
Record name N-(2-Hydroxyethyl)-10-undecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20545-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)undecenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020545920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecenamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecylenoyl monoethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)undec-10-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYLENIC ACID MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9870N09I68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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